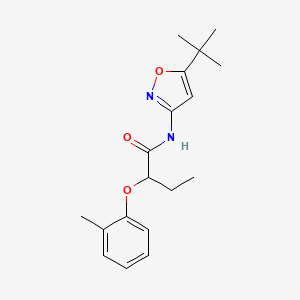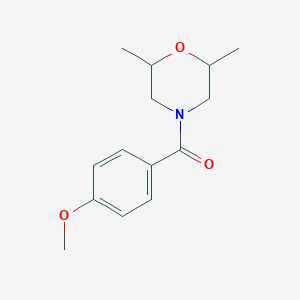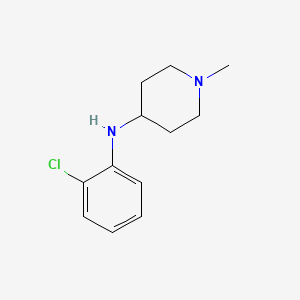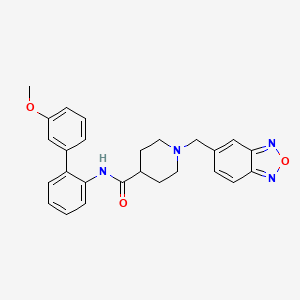
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are ATP-gated ion channels that are expressed in various tissues and cells, including immune cells, neurons, and glial cells. P2X7 receptors play important roles in inflammation, pain, and neurodegeneration. A-438079 has been used as a tool compound to study the functions of P2X7 receptors in various biological processes.
作用机制
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide is a selective antagonist of P2X7 receptors. P2X7 receptors are ATP-gated ion channels that are permeable to cations such as calcium and sodium. Activation of P2X7 receptors by ATP leads to the opening of the channel and influx of cations, which can trigger various downstream signaling pathways. N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide blocks the activation of P2X7 receptors by binding to a specific site on the receptor, thereby preventing the influx of cations and downstream signaling.
Biochemical and physiological effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide can inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α from immune cells (Honore et al., 2006). N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has also been shown to reduce neuropathic pain in animal models (Honore et al., 2006). In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease (Sanz et al., 2009).
实验室实验的优点和局限性
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to specifically target P2X7 receptors without affecting other ATP-gated ion channels. Another advantage is its potency, which allows for effective inhibition of P2X7 receptors at relatively low concentrations. One limitation of using N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide is its relatively short half-life, which requires frequent dosing in animal studies.
未来方向
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide and P2X7 receptors. One direction is to investigate the role of P2X7 receptors in other biological processes, such as metabolism and cardiovascular function. Another direction is to develop more potent and selective antagonists of P2X7 receptors for use in clinical settings. Finally, there is a need for more studies on the safety and toxicity of P2X7 receptor antagonists, including N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide, to ensure their suitability for therapeutic use.
合成方法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been described in the literature (Jiang et al., 2005). The key step involves the condensation of 5-tert-butyl-3-isoxazolylamine with 2-(2-methylphenoxy)butanoyl chloride in the presence of triethylamine and dichloromethane. The crude product is then purified by column chromatography to obtain N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide as a white solid.
科学研究应用
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been widely used in scientific research to investigate the functions of P2X7 receptors. For example, N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been used to study the role of P2X7 receptors in inflammation and pain (Honore et al., 2006), neurodegeneration (Sanz et al., 2009), and cancer (Jelassi et al., 2011). N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has also been used to test the efficacy of other compounds that target P2X7 receptors (Bartlett et al., 2014).
属性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-6-13(22-14-10-8-7-9-12(14)2)17(21)19-16-11-15(23-20-16)18(3,4)5/h7-11,13H,6H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDLUEWYXBQHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-fluorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5143432.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)

![1-(4-ethylphenyl)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143456.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5143482.png)
![4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5143486.png)
![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)
![[(1-{1-[(8-chloro-2-quinolinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5143495.png)

![5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5143516.png)
![1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5143522.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)